Emission Overlap Reduction vs. Propidium Iodide
DRAQ5 provides greatly reduced emission spectral overlap with UV-excitable and visible-range fluorophores compared to propidium iodide (PI), the most widely used DNA content dye. PI exhibits broad emission from ~550–700 nm following 488 nm excitation, creating significant spillover into PE, FITC, and tandem dye channels that necessitates substantial fluorescence compensation. DRAQ5's far-red emission (665 to >800 nm, Em λₘₐₓ 681 nm) following preferential excitation at 633/647 nm is spectrally separated from most visible-range fluorophores, enabling simultaneous DNA content measurement with GFP/FITC, R-PE, and APC without fluorescence compensation [1]. In vivo spectral analysis confirmed DRAQ5 shifts to longer wavelengths upon DNA binding with dual emission peaks at 681 and 707 nm, and the combination of low quantum yield with high DNA affinity yields a favorable signal-to-noise profile in intact cells [2].
| Evidence Dimension | Emission spectral overlap with visible-range fluorophores (GFP/FITC, PE) |
|---|---|
| Target Compound Data | Emission 665–>800 nm (Em λₘₐₓ 681 nm free; 697 nm DNA-bound); excitation 633/647 nm (also sub-optimally at 488 nm); greatly reduced overlap; no compensation required with FITC/R-PE |
| Comparator Or Baseline | Propidium Iodide: Emission ~550–700 nm; excitation 488 nm; broad emission causes significant spillover into PE, FITC, and tandem dye channels |
| Quantified Difference | Qualitatively described as 'greatly reduced emission overlap ... as compared with propidium iodide' [1]; dual emission peaks at 681 and 707 nm provide additional spectral discrimination [2] |
| Conditions | Live and fixed human tumor cell lines; multiparameter flow cytometry with 488 nm and 633/647 nm laser lines; confocal laser scanning microscopy (Smith et al. 2000); in vivo spectral analysis in intact living cells (Njoh et al. 2006) |
Why This Matters
Directly enables true multiparameter flow cytometry with DNA content plus 2–3 additional fluorescent markers without compensation, a capability that PI cannot match, making DRAQ5 essential for immunophenotyping-plus-ploidy clinical and research assays.
- [1] Smith PJ, Blunt N, Wiltshire M, Hoy T, Teesdale-Spittle P, Craven MR, Watson JV, Amos WB, Errington RJ, Patterson LH. Characteristics of a novel deep red/infrared fluorescent cell-permeant DNA probe, DRAQ5, in intact human cells analyzed by flow cytometry, confocal and multiphoton microscopy. Cytometry. 2000 Aug 1;40(4):280-91. doi: 10.1002/1097-0320(20000801)40:4<280::aid-cyto4>3.0.co;2-7. PMID: 10918279. View Source
- [2] Njoh KL, Patterson LH, Zloh M, Wiltshire M, Fisher J, Chappell S, Ameer-Beg S, Bai Y, Matthews D, Errington RJ, Smith PJ. Spectral analysis of the DNA targeting bisalkylaminoanthraquinone DRAQ5 in intact living cells. Cytometry A. 2006 Aug 1;69(8):805-14. doi: 10.1002/cyto.a.20308. PMID: 16969814. View Source
